1-Methyl-2-(4-nitrophenyl)hydrazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
915788-07-7 |
|---|---|
Molecular Formula |
C7H9N3O2 |
Molecular Weight |
167.17 g/mol |
IUPAC Name |
1-methyl-2-(4-nitrophenyl)hydrazine |
InChI |
InChI=1S/C7H9N3O2/c1-8-9-6-2-4-7(5-3-6)10(11)12/h2-5,8-9H,1H3 |
InChI Key |
IIEJSCPJXISDFF-UHFFFAOYSA-N |
Canonical SMILES |
CNNC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 1 Methyl 2 4 Nitrophenyl Hydrazine and Analogous Structures
Established Synthetic Pathways for Phenylhydrazine (B124118) Derivatives
The synthesis of phenylhydrazine and its derivatives is a well-documented field, with foundational methods that have been refined over decades. These pathways typically involve the formation of the core hydrazine (B178648) framework through key reactions like nucleophilic substitution and subsequent functionalization via condensation reactions.
Nucleophilic substitution is a fundamental process for constructing the nitrogen-nitrogen bond and introducing the phenyl group in hydrazine derivatives. The most common method for preparing phenylhydrazines involves the diazotization of an aniline, followed by reduction. chemicalbook.com This classic route begins with the reaction of a substituted aniline, like p-nitroaniline, with sodium nitrite (B80452) in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt. chemicalbook.comchemicalbook.comprepchem.com This salt is then reduced to the corresponding phenylhydrazine hydrochloride. A common reducing agent for this step is stannous chloride (SnCl₂) in concentrated HCl. chemicalbook.comchemicalbook.com The free phenylhydrazine base can be liberated by neutralization. chemicalbook.com
An alternative to metal-based reducing agents is the use of sodium sulfite (B76179). orgsyn.orggoogle.com In this procedure, the diazonium salt solution is reacted with a sodium sulfite solution, followed by acid hydrolysis to yield the phenylhydrazine salt. prepchem.comorgsyn.org
Modern variations of nucleophilic substitution for N-N bond formation are continuously being developed. For instance, efficient palladium-catalyzed allylic substitution reactions have been demonstrated using arylhydrazines as nucleophiles to form N,N-disubstituted hydrazines under mild conditions. organic-chemistry.org Copper-catalyzed coupling reactions, such as the use of CuI with a 4-hydroxy-l-proline ligand, enable the synthesis of N-aryl hydrazides from aryl bromides and N-Boc hydrazine. organic-chemistry.org Furthermore, novel methods are emerging, such as the SN2 substitution at an amide nitrogen atom using O-tosyl hydroxamates as electrophiles and amine nucleophiles, which provides a new pathway to hydrazide derivatives under mild conditions. nih.gov
| Method | Starting Material | Reagents | Product | Reference |
| Diazotization-Reduction | p-Nitroaniline | 1. NaNO₂, HCl2. SnCl₂, HCl | 4-Nitrophenylhydrazine (B89600) hydrochloride | chemicalbook.com |
| Diazotization-Reduction | Aniline | 1. NaNO₂, HCl2. NaHSO₃ | Phenylhydrazine | chemicalbook.comorgsyn.org |
| Copper-Catalyzed Coupling | Aryl Bromide, N-Boc Hydrazine | CuI, 4-hydroxy-l-proline | N-aryl hydrazide | organic-chemistry.org |
| SN2 at Amide Nitrogen | O-Tosyl Hydroxamate, Amine | Base (e.g., Cs₂CO₃) | Hydrazide Derivative | nih.gov |
Phenylhydrazines are important reagents for identifying and derivatizing carbonyl compounds (aldehydes and ketones) through condensation reactions. chemicalbook.comyoutube.com This reaction involves the nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule to form a stable product known as a hydrazone, which contains a carbon-nitrogen double bond (C=N-NH). researchgate.netfiveable.me
These reactions are typically catalyzed by a small amount of acid, such as acetic acid or p-toluenesulfonic acid, and are often carried out in a solvent like ethanol (B145695). researchgate.netnih.govnih.gov The formation of the hydrazone is a high-yield, straightforward process. researchgate.net For example, phenylhydrazine reacts with 2,6-dihydroxyacetophenone in the presence of acetic acid to form the corresponding phenylhydrazone. nih.gov Similarly, p-nitrophenylhydrazine can be condensed with various substituted salicylaldehydes using p-toluenesulfonic acid as a catalyst in toluene. nih.gov
The hydrazone formation is a key step in the Wolff-Kishner reaction, a method for converting aldehydes or ketones into alkanes. fiveable.mepressbooks.pub In this reaction, the carbonyl compound is first converted to a hydrazone, which is then heated with a strong base like potassium hydroxide (B78521), leading to the elimination of nitrogen gas and the formation of the corresponding alkane. pressbooks.pub
| Reactant 1 (Hydrazine) | Reactant 2 (Carbonyl) | Catalyst | Solvent | Product Type | Reference |
| Phenylhydrazine | 2,6-Dihydroxyacetophenone | Acetic Acid | Anhydrous Ethanol | Phenylhydrazone | nih.gov |
| 4-Nitrophenylhydrazine | 4-Alkoxy-2-hydroxybenzaldehyde | p-Toluenesulfonic Acid | Toluene | p-Nitrophenylhydrazone | nih.gov |
| Cyanoacetylhydrazine | 3-Acetylpyridine | - | 1,4-Dioxane | Hydrazide-hydrazone | nih.gov |
| Hydrazine Hydrate (B1144303) | 2-Amino-3-formylchromone | Acetic Acid | - | Hydrazone | researchgate.net |
Targeted Synthesis Protocols for 1-Methyl-2-(4-nitrophenyl)hydrazine Scaffolds
The synthesis of the specific compound this compound can be approached through a multi-step process, typically starting with the synthesis of the parent hydrazine followed by N-methylation.
The foundational precursor, 4-nitrophenylhydrazine, is synthesized from p-nitroaniline. The process involves diazotization of p-nitroaniline with sodium nitrite and hydrochloric acid at 0 °C. chemicalbook.com The resulting diazonium salt is then reduced, commonly with an ice-cooled solution of stannous chloride in concentrated hydrochloric acid, to precipitate 4-nitrophenylhydrazine hydrochloride. chemicalbook.com
Once the 4-nitrophenylhydrazine is obtained, the final step is N-methylation. A general strategy for the N-methylation of a substituted phenylhydrazine involves using a methylating agent like methyl iodide (CH₃I) in a suitable solvent such as tetrahydrofuran (B95107) (THF), with a base like potassium carbonate (K₂CO₃) to facilitate the reaction. This approach has been described for the synthesis of the analogous compound 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine. An alternative classical method for preparing methylhydrazine involves the methylation of benzalazine (B126859) (formed from hydrazine and benzaldehyde) with dimethyl sulfate (B86663), followed by hydrolysis. orgsyn.org
Another relevant protocol is the synthesis of 1-Methyl-1-(2,4-dinitrophenyl)hydrazine (MDNPH), which reacts with aldehydes in the presence of an acid catalyst to form hydrazones. nih.gov This highlights the reactivity of N-methylated phenylhydrazines. Therefore, a plausible targeted synthesis for this compound involves:
Synthesis of 4-Nitrophenylhydrazine: Diazotization of p-nitroaniline followed by reduction with SnCl₂. chemicalbook.com
N-Methylation: Reaction of 4-nitrophenylhydrazine with a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.
Advancements in Sustainable Synthesis Approaches
In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly methods for synthesizing hydrazine derivatives. These advancements aim to reduce or eliminate the use of hazardous solvents and catalysts.
The development of solvent-free synthetic methods is a significant goal in green chemistry. For the synthesis of hydrazones, traditional methods often rely on solvents like ethanol or toluene. nih.govnih.gov However, protocols are being developed that avoid these undesirable solvents. researchgate.net One promising approach is the use of high hydrostatic pressure (HHP) to facilitate the condensation of phenylhydrazines with aldehydes, potentially eliminating the need for both solvents and catalysts. researchgate.net Another method involves the simple grinding of reactants at room temperature, which has been successfully applied to the synthesis of formazan (B1609692) dyes from aldehyde phenylhydrazones. researchgate.net Continuous flow technology also presents a practical and scalable method for synthesizing hydrazine derivatives, offering operational simplicity and excellent functional group tolerance. rsc.org
Mechanochemistry, which uses mechanical force (e.g., grinding or ball milling) to induce chemical reactions, is a powerful tool for catalyst-free and solvent-free synthesis. rsc.orgresearchgate.net This technique has been shown to be highly effective for a variety of organic transformations, including the synthesis of C=N bonds found in imines and hydrazones. rsc.org By avoiding bulk solvents and often eliminating the need for catalysts, mechanochemistry aligns perfectly with the goals of sustainable synthesis. researchgate.net
These catalyst-free mechanochemical methods have demonstrated high yields and avoid the use of non-renewable and toxic materials. rsc.org The energy required is supplied by sheer frictional force, which can initiate reactions that are difficult to achieve through traditional means. researchgate.net Ball milling is the most common technique used, providing an energy-efficient and scalable approach to producing hydrazine derivatives and other valuable chemical compounds. rsc.orgrsc.org
Reaction Optimization Strategies for Enhanced Yield and Purity in Hydrazine Synthesis
The successful synthesis of this compound and related substituted hydrazines is critically dependent on the careful optimization of reaction conditions. Achieving high yield and purity requires a systematic approach to manipulating various reaction parameters, including the choice of catalysts, solvents, bases, temperature, and reagent ratios. Furthermore, effective post-reaction purification techniques are essential for isolating the target compound from byproducts and unreacted starting materials.
Catalyst Selection and Optimization
The use of catalysts is a cornerstone of modern organic synthesis, often enabling reactions that would otherwise be inefficient or not occur at all. In hydrazine synthesis, catalyst selection is pivotal for maximizing yield and selectivity.
Palladium-catalyzed cross-coupling reactions, for example, represent a powerful method for forming the aryl-nitrogen bond in arylhydrazines. acs.org The efficiency of these reactions is highly dependent on the choice of ligand and base. N-heterocyclic carbene (NHC) ligands have shown promise in this area. acs.org Optimization studies have demonstrated that the choice of base can significantly impact the reaction yield. While strong bases like tert-butoxides are sometimes used, they can have poor functional group tolerance. acs.org Research has shown that carbonate bases can be highly effective. acs.org For instance, in a model palladium-catalyzed hydrazination, rubidium carbonate provided a superior yield compared to other inorganic bases. acs.org
| Entry | Base | Yield (%) |
|---|---|---|
| 1 | Na3PO4 | Promising |
| 2 | K2CO3 | Promising |
| 3 | Rb2CO3 | 90 |
Metal triflates, such as those of nickel and zinc, have also been identified as effective catalysts for synthesizing tetrazines, which are related nitrogen-containing heterocycles, from nitriles and hydrazine. nih.gov The choice between nickel and zinc can depend on the electronic properties and steric hindrance of the substrates, suggesting that for a given synthesis of a substituted hydrazine, screening of different Lewis acid catalysts could be a key optimization step. nih.gov In the synthesis of 3,6-dibenzyl-1,2,4,5-tetrazine, nickel(II) triflate was shown to provide a near-quantitative yield. nih.gov
| Entry | Catalyst (5 mol %) | Yield (%) |
|---|---|---|
| 1 | None | 0 |
| 2 | ZnCl2 | 11 |
| 3 | ZnBr2 | 46 |
| 4 | ZnI2 | 68 |
| 5 | Zn(OTf)2 | 70 |
| 6 | NiCl2 | 73 |
| 7 | NiI2 | 93 |
| 8 | Ni(OTf)2 | 95 |
Nanoparticle-based catalysts, such as iron oxide hydroxide supported on carbon (FeO(OH)@C), have been developed for the efficient hydrazine substitution of p-nitro-aryl fluorides. researchgate.net A systematic optimization of the reaction conditions for this system identified the ideal parameters for achieving a high yield. researchgate.net
| Parameter | Condition | Yield (%) |
|---|---|---|
| Catalyst | FeO(OH)@C (50 mg) | 96 |
| Solvent | EtOH (2.0 mL) | |
| Temperature | -25 °C | |
| Reagents | p-nitro-aromatic fluoride (B91410) (1 mmol), 80% hydrazine hydrate (2 equiv.) |
Influence of Solvents, Temperature, and Reagents
Temperature is a critical parameter to control. While some reactions require heating to proceed at a reasonable rate, others, particularly those involving sensitive reagents or intermediates, may require cooling to prevent side reactions and decomposition. researchgate.netgoogle.com For instance, the optimized FeO(OH)@C-catalyzed hydrazine substitution is performed at -25 °C to achieve high selectivity and yield. researchgate.net
The stoichiometry of the reactants is another key factor. It has been observed that using about two equivalents of hydrazine hydrate is often optimal for achieving a high yield in substitution reactions. researchgate.net
Purification Strategies for Enhanced Purity
After the reaction is complete, the crude product mixture typically contains the desired hydrazine, unreacted starting materials, catalysts, and byproducts. A multi-step purification process is often required to isolate the product with high purity.
Extraction and Washing: The first step often involves quenching the reaction, for example, by pouring the mixture into water. prepchem.com This can precipitate the crude product, which can then be collected by filtration. Liquid-liquid extraction is another common technique, where the product is selectively extracted into an organic solvent from an aqueous phase after neutralization. google.com The organic layer can then be washed with brine or other aqueous solutions to remove water-soluble impurities.
Recrystallization: This is one of the most powerful techniques for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a suitable hot solvent, and upon slow cooling, the pure compound crystallizes out, leaving impurities behind in the mother liquor. prepchem.com For example, methylhydrazine sulfate can be purified by recrystallization from 80% ethanol to remove residual hydrazine sulfate. orgsyn.org Similarly, p-nitrophenylhydrazine can be obtained in high purity by recrystallization from alcohol. prepchem.com
Chromatography: Column chromatography is extensively used for separating compounds based on their differential adsorption on a stationary phase (e.g., silica (B1680970) gel). researchgate.net The crude mixture is loaded onto a column, and a solvent or solvent mixture (eluent) is passed through, allowing the components to separate based on their polarity.
Distillation: For liquid hydrazines, vacuum distillation is an effective purification method. google.comorgsyn.org Performing the distillation under reduced pressure allows the compound to boil at a lower temperature, preventing thermal decomposition. google.com
By systematically optimizing these catalytic, reaction, and purification parameters, it is possible to develop robust and efficient synthetic routes that provide this compound and its analogs in high yield and purity, suitable for further research and application.
Chemical Reactivity and Transformation Pathways of 1 Methyl 2 4 Nitrophenyl Hydrazine
Fundamental Reaction Mechanisms
The reactivity of 1-Methyl-2-(4-nitrophenyl)hydrazine is dictated by the presence of the nucleophilic hydrazine (B178648) moiety and the electrophilic character of the aromatic ring, which is influenced by the electron-withdrawing nitro group.
A cornerstone of the reactivity of this compound is its condensation reaction with aldehydes and ketones to form hydrazones. wikipedia.orgnumberanalytics.com This transformation is a versatile and widely utilized reaction in organic synthesis. numberanalytics.com The reaction involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule to yield the corresponding hydrazone. numberanalytics.com
The formation of hydrazones from this compound can proceed efficiently under various conditions, including both solvent-based and solvent-free mechanochemical methods. discoveryjournals.orgdiscoveryjournals.org Solvent-free approaches, in particular, offer an environmentally friendly alternative, often resulting in high yields and purity without the need for extensive purification. discoveryjournals.org For instance, the condensation of 4-nitrophenyl hydrazine with various aromatic aldehydes has been shown to produce hydrazones in good to excellent yields. discoveryjournals.orgdiscoveryjournals.org
The condensation reaction to form hydrazones is frequently catalyzed by the presence of an acid. numberanalytics.comdiscoveryjournals.org The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazine. This catalytic process enhances the reaction rate and often leads to higher yields of the desired hydrazone product. discoveryjournals.org While the reaction can proceed without a catalyst, particularly under solvent-free conditions, acid catalysis is a common strategy to promote efficient conversion. discoveryjournals.orgdiscoveryjournals.org
For example, the reaction of 4-nitrophenyl hydrazine with various benzaldehydes has been successfully carried out under acid-catalyzed, solvent-based conditions, yielding the corresponding p-nitrophenyl hydrazones. discoveryjournals.org These reactions demonstrate the general applicability of acid catalysis in promoting the formation of hydrazone derivatives from substituted hydrazines like this compound.
The formation of hydrazones from unsymmetrical ketones or aldehydes can result in the formation of stereoisomers, specifically E/Z isomers, due to restricted rotation around the C=N double bond. studymind.co.uk The E/Z notation is used to describe the spatial arrangement of substituents around the double bond. libretexts.org The assignment of E or Z is based on the Cahn-Ingold-Prelog priority rules, where the configuration is designated as 'Z' (from the German zusammen, meaning together) if the higher-priority groups on each carbon of the double bond are on the same side, and 'E' (from the German entgegen, meaning opposite) if they are on opposite sides. libretexts.orglibretexts.org
In the context of hydrazones derived from this compound, the specific geometry (E or Z) of the resulting hydrazone can be influenced by the reaction conditions and the nature of the carbonyl compound. For instance, studies on related hydrazone systems have shown that one isomer may be favored over the other, and in some cases, a mixture of both E and Z isomers is obtained. princeton.eduacs.org The characterization and differentiation of these isomers are typically achieved through spectroscopic techniques such as NMR.
Interactive Data Table: E/Z Isomerism in Hydrazone Formation
| Reactant 1 | Reactant 2 | Predominant Isomer | Reference |
| 2-(Anthracen-9-ylmethylene)-N-phenylhydrazine Carbothioamide | Mercury Complex | Z-isomer more stable | acs.org |
| Aldehyde | Hydrazine | E:Z ratio of 2:1 | princeton.edu |
Investigations into Reduction Reactions of Nitro Moieties
The nitro group of this compound is susceptible to reduction, a common transformation for aromatic nitro compounds. wikipedia.org This reduction can lead to the formation of the corresponding amino derivative, 1-Methyl-2-(4-aminophenyl)hydrazine. A variety of reducing agents and conditions can be employed to achieve this transformation.
Catalytic hydrogenation is a widely used method for the reduction of nitroarenes. mit.edursc.org This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide, in the presence of hydrogen gas. wikipedia.orgrsc.org The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve selective reduction of the nitro group without affecting other functional groups in the molecule. mit.edu Other reducing systems, such as zinc dust in the presence of ammonium (B1175870) chloride or iron in acidic media, have also been employed for the reduction of aromatic nitro compounds. wikipedia.orgscispace.com The choice of reducing agent can be critical for achieving chemoselectivity, especially in molecules with multiple reducible functional groups. scispace.comrsc.org
Interactive Data Table: Reduction of Aromatic Nitro Compounds
| Nitro Compound | Reducing Agent/Catalyst | Product | Key Observation | Reference |
| N-4-Nitrophenyl nicotinamide | Pd nanoparticle-organic-silica catalyst | N-4-Aminophenyl nicotinamide | Quantitative chemoselective conversion | mit.edu |
| Nitrophenols | Palladium/graphene (Pd/G) nanocomposite | Aminophenols | High activity and stability | rsc.org |
| 1,3-dinitrobenzene | Na2Sx·9H2O-sulfur | 3-nitroaniline | Selective reduction of one nitro group | scispace.com |
| p-nitrophenol | MIL-101(Fe)-based composites | p-aminophenol | Accompanied by H2 production | rsc.org |
Exploration of Oxidation Processes in N-Alkylated and Related Hydrazine Systems
The hydrazine moiety in this compound can undergo oxidation. The oxidation of hydrazines can lead to a variety of products depending on the oxidizing agent and the reaction conditions. For N-alkylated hydrazines, oxidation can result in the formation of azo compounds or may lead to cleavage of the N-N bond.
Studies on the electrochemical oxidation of hydrazine have shown that the unprotonated form (N₂H₄) is the electro-active species. acs.orgresearchgate.net The oxidation process can be influenced by the pH of the medium and the nature of the electrode material. acs.orgacs.orgrsc.org For instance, palladium nanoparticles have been shown to be electrocatalytic for the oxidation of hydrazine. acs.org Chemical oxidizing agents, such as iodine, can also be used to oxidize alkylhydrazines, typically yielding a mixture of products including alkanes, alkenes, and alkyl iodides. rsc.org More controlled oxidation of hydrazides using reagents like oxoammonium salts can produce aromatic diazenes. acs.org
While primary aromatic amines are readily converted to diazonium salts through diazotization, the reaction of substituted hydrazines like this compound is more complex. byjus.comorganic-chemistry.org Traditional diazotization involves the reaction with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.org For arylhydrazines, this can lead to the formation of aryl azides or other derivatives depending on the subsequent reaction conditions. libretexts.org
The resulting diazonium species, if formed, are versatile intermediates that can undergo a variety of transformations. libretexts.org These include Sandmeyer-type reactions for the introduction of halides and cyano groups, and coupling reactions to form azo compounds. organic-chemistry.org The reduction of aryl diazonium salts can also lead back to the corresponding hydrazine. libretexts.org
Role in Wolff-Kishner Reduction and Related Organic Transformations
The Wolff-Kishner reduction is a fundamental reaction in organic chemistry used to deoxygenate aldehydes and ketones, converting the carbonyl group into a methylene (B1212753) group (CH₂). wikipedia.orgmasterorganicchemistry.com The reaction typically involves the formation of a hydrazone intermediate by reacting the carbonyl compound with hydrazine (H₂NNH₂) under basic conditions with heat. libretexts.orglibretexts.org This hydrazone then undergoes a series of protonation and deprotonation steps, leading to the elimination of nitrogen gas (N₂) and the formation of the corresponding alkane. libretexts.orgbyjus.com
This compound serves as a substituted hydrazine reagent in reactions analogous to the initial step of the Wolff-Kishner reduction. Its primary role is to react with aldehydes and ketones to form the corresponding 1-methyl-2-(4-nitrophenyl)hydrazone. This transformation is a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration, a mechanism similar to imine formation. libretexts.org
The general mechanism of the Wolff-Kishner reduction proceeds as follows:
Hydrazone Formation: The aldehyde or ketone reacts with a hydrazine derivative to form a hydrazone. byjus.com In this context, this compound would provide the hydrazone intermediate.
Deprotonation: A strong base deprotonates the terminal nitrogen of the hydrazone, forming a hydrazone anion. libretexts.orgbyjus.com
Tautomerization and Protonation: The anion undergoes tautomerization, and the carbon atom is protonated by a solvent molecule. masterorganicchemistry.com
Second Deprotonation and N₂ Elimination: A second deprotonation of the nitrogen leads to the formation of a diimide anion, which then collapses, releasing stable nitrogen gas and forming a carbanion. wikipedia.orglibretexts.org
Final Protonation: The resulting carbanion is rapidly protonated by the solvent to yield the final alkane product. byjus.com
While classic Wolff-Kishner reductions use hydrazine hydrate (B1144303) under harsh basic conditions, the use of pre-formed, substituted hydrazones can sometimes allow for milder reaction conditions. byjus.com The hydrazone formed from this compound is a key intermediate. However, the strong electron-withdrawing nature of the 4-nitro group significantly impacts the subsequent steps. This group decreases the basicity of the hydrazine nitrogens and increases the acidity of the N-H protons, which can influence the rate of both hydrazone formation and its subsequent conversion under basic conditions.
The reaction is particularly useful for substrates that are sensitive to acidic conditions, offering a complementary method to the Clemmensen reduction. wikipedia.org The choice of hydrazine derivative can be critical; for instance, using tosylhydrazide allows for much gentler reduction conditions with reagents like sodium borohydride. masterorganicchemistry.com
Table 1: Key Steps in the Wolff-Kishner Reduction
| Step | Description | Reactants/Intermediates |
| 1 | Hydrazone Formation | Aldehyde/Ketone, Hydrazine |
| 2 | Deprotonation | Hydrazone, Base (e.g., KOH) |
| 3 | Protonation | Hydrazone Anion, Solvent (e.g., Ethylene Glycol) |
| 4 | Elimination | Diimide Anion |
| 5 | Final Protonation | Carbanion, Solvent |
Influence of Substituent Effects and Intramolecular Interactions on Reactivity
Substituent Effects:
The reactivity of a substituted benzene (B151609) derivative is largely dictated by the interplay of inductive and resonance effects of its substituents. In this compound, the two key substituents exert opposing electronic effects.
The 4-Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group deactivates the aromatic ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution. nih.gov More importantly for the hydrazine side chain, it significantly reduces the electron density on the entire molecule, including the nitrogen atoms, through both its negative inductive (-I) and negative resonance (-R) effects. This reduction in electron density lowers the nucleophilicity of the hydrazine nitrogens, making them less reactive towards electrophiles compared to unsubstituted phenylhydrazine (B124118). rsc.org However, it increases the acidity of the N-H protons.
The Methyl Group (-CH₃): Attached to one of the hydrazine nitrogens, the methyl group is electron-donating through a positive inductive effect (+I). This effect increases the electron density on the nitrogen atom it is bonded to, which would typically enhance its nucleophilicity. acs.org
Table 2: Influence of Substituents on Reactivity
| Substituent | Position | Electronic Effect | Impact on Reactivity |
| 4-Nitro (-NO₂) | Phenyl Ring | Electron-withdrawing (-I, -R) | Decreases nucleophilicity of hydrazine; Increases acidity of N-H protons. |
| Methyl (-CH₃) | Hydrazine Nitrogen | Electron-donating (+I) | Increases electron density on the adjacent nitrogen. |
Intramolecular Interactions:
The specific arrangement of functional groups in this compound allows for potential intramolecular interactions, primarily hydrogen bonding. An intramolecular hydrogen bond can form between the hydrogen atom of the secondary amine (-NH-) and one of the oxygen atoms of the ortho-nitro group in a related compound, 2,4-dinitrophenylhydrazine (B122626). researchgate.net In the case of the 4-nitro isomer, a similar, albeit weaker, interaction might occur, or it might influence the conformation of the molecule in solution.
Such interactions can have several consequences for reactivity:
Conformational Rigidity: Intramolecular hydrogen bonding can lock the molecule into a more rigid conformation. This can affect the accessibility of the nitrogen lone pairs for reaction.
Stabilization: The interaction can stabilize the ground state of the molecule, which would increase the activation energy required for it to react.
Modulation of Nucleophilicity: By partially engaging the N-H proton, the electron density and availability of the lone pair on the adjacent nitrogen might be modulated. Studies on related nitro-aromatic compounds show that intramolecular hydrogen bonds can significantly influence the electronic structure and properties of the molecule. mdpi.com
Structural and Electronic Elucidation of 1 Methyl 2 4 Nitrophenyl Hydrazine Through Advanced Analytical and Computational Studies
Quantum Chemical Calculations and Theoretical Modeling
The structural and electronic properties of 1-Methyl-2-(4-nitrophenyl)hydrazine are extensively investigated using quantum chemical calculations. These computational methods provide a deeper understanding of the molecule's behavior at the atomic and electronic levels, complementing experimental data.
Density Functional Theory (DFT) Applications in Hydrazine (B178648) Chemistry.researchgate.net
Density Functional Theory (DFT) has emerged as a powerful tool for studying the properties of hydrazine derivatives. researchgate.net This method allows for the accurate calculation of molecular geometries, electronic structures, and spectroscopic parameters, providing valuable insights into the reactivity and stability of these compounds.
The three-dimensional arrangement of atoms in a molecule, or its geometry, is fundamental to its chemical and physical properties. For this compound, theoretical geometry optimization is performed using DFT methods, such as the B3LYP functional with a 6-311G(d,p) basis set, to determine the most stable conformation. researchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles.
The conformational landscape of hydrazine derivatives is influenced by the rotation around the N-N bond, leading to different spatial arrangements of the substituents. Computational studies help in identifying the most stable conformers and the energy barriers between them. For instance, in similar hydrazine compounds, the anti-conformation is often found to be more stable. researchgate.net
Table 1: Selected Optimized Geometrical Parameters for a Hydrazine Derivative
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-N | 1.38 - 1.42 | 118 - 122 | - |
| N-N | 1.35 - 1.39 | - | 175 - 180 |
| N-H | 1.01 - 1.03 | 110 - 115 | - |
| C-C (aromatic) | 1.38 - 1.41 | 118 - 121 | - |
Note: The data in this table is representative of typical bond lengths and angles found in similar hydrazine structures and is intended for illustrative purposes.
The electronic structure of a molecule governs its reactivity and spectroscopic behavior. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.com A smaller energy gap suggests higher reactivity. researchgate.net
Table 2: Calculated Electronic Properties of a Related Hydrazine Compound
| Parameter | Value (eV) |
| HOMO Energy | -6.5 to -5.5 |
| LUMO Energy | -2.5 to -1.5 |
| HOMO-LUMO Gap | 4.0 to 4.5 |
Note: These values are illustrative and based on calculations for structurally similar compounds.
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecular surface. researchgate.netmdpi.com The MEP map identifies electrophilic (electron-poor, typically shown in blue) and nucleophilic (electron-rich, typically shown in red) sites, which are crucial for predicting how the molecule will interact with other chemical species. ajchem-a.com For this compound, the nitro group is expected to be a strong electron-withdrawing region, while the hydrazine moiety will be more electron-rich.
Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, quantifies the partial charges on each atom in the molecule. researchgate.net This information further clarifies the electronic landscape and helps in understanding intermolecular interactions. nih.gov
DFT calculations are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data for validation. Theoretical calculations of vibrational frequencies (infrared and Raman spectra) help in the assignment of experimentally observed spectral bands to specific molecular vibrations. researchgate.netnih.gov
Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis). rsc.org These calculations can help to understand the nature of electronic transitions, such as n → π* or π → π* transitions, which are characteristic of molecules containing chromophores like the nitrophenyl group.
Computational Investigations into Tautomerism and Isomerism.nih.govresearchgate.net
Tautomerism, the interconversion of structural isomers, is a key aspect of the chemistry of many organic compounds. Computational studies are invaluable for investigating the relative stabilities of different tautomers and the energy barriers for their interconversion.
While this compound itself does not exhibit phenol-imine/keto-amine tautomerism, this phenomenon is relevant in related Schiff base compounds. In such systems, a proton can transfer from a hydroxyl group to a nitrogen atom, leading to an equilibrium between the phenol-imine and keto-amine forms. dntb.gov.ua
Theoretical calculations can determine the relative energies of these tautomers in the gas phase and in different solvents. dntb.gov.ua These studies often reveal that the position of the equilibrium is sensitive to the electronic nature of substituents and the polarity of the solvent. For instance, polar solvents may stabilize the more polar keto-amine tautomer.
Analysis of Atropisomeric Considerations in Related Nitrophenylhydrazine (B1144169) Analogues
Atropisomerism, a type of axial chirality resulting from hindered rotation around a single bond, is a significant consideration in the structural analysis of many organic molecules, including nitrophenylhydrazine analogues. nih.govnih.gov This phenomenon can lead to the existence of stable, separable isomers with distinct biological and physical properties. nih.gov The barrier to rotation and the resulting stability of atropisomers are influenced by the steric hindrance and electronic interactions of the substituents flanking the rotational axis. nih.gov
In nitrophenylhydrazine derivatives, the bond between the nitrogen atom and the phenyl ring can be a source of atropisomerism, particularly when there are bulky substituents in the ortho positions of the phenyl ring or on the hydrazine nitrogen. For instance, studies on N-acyl/N-sulfonyl 5H-dibenzo[b,d]azepin-7(6H)-ones, which contain a biphenyl (B1667301) moiety, have demonstrated the existence of stable atropisomers due to restricted rotation around the biphenyl and Ar–N(SO2) axes. acs.org The presence of a methyl group on the nitrogen and a nitro group on the phenyl ring in this compound introduces the potential for hindered rotation, although the barrier may not be as significant as in more sterically crowded systems.
Furthermore, research into the synthesis of N′-(het)aryl-N′-[2-nitro(het)aryl]hydrazides has involved the preparation of asymmetrically 1,1-diaryl-substituted hydrazines, such as 1-(2-nitrophenyl)-1-phenylhydrazine. acs.org The synthesis and subsequent reactions of these molecules underscore the importance of understanding the rotational dynamics around the N-N and N-aryl bonds, which are fundamental to considering potential atropisomerism. While the specific case of this compound has not been extensively studied for atropisomerism, the principles derived from related analogues suggest that the conformational preferences and potential for rotational hindrance are important aspects of its structural chemistry.
Advanced Spectroscopic Characterization for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Elucidating Molecular Architecture
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of atoms within a molecule can be determined. mdpi.comorganicchemistrydata.org
For the parent compound, 4-nitrophenylhydrazine (B89600), ¹H NMR spectral data reveals characteristic signals for the aromatic protons and the hydrazine protons. In DMSO-d₆, the aromatic protons appear as two doublets, corresponding to the protons ortho and meta to the nitro group. The hydrazine protons also show distinct signals. chemicalbook.com
The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for the methyl carbon, the aromatic carbons, and the carbon attached to the nitro group. The chemical shifts of these carbons provide information about their electronic environment. For instance, the carbon bearing the nitro group would be expected to be significantly downfield due to the electron-withdrawing nature of the nitro group. Isotope-labeled analogues, such as 4-nitrophenyl-¹³C₆-hydrazine, are also used to enhance NMR studies. sigmaaldrich.com
| Proton (¹H) | Predicted Chemical Shift (ppm) | Multiplicity |
| Methyl (CH₃) | ~3.0-3.5 | Singlet |
| N-H | Variable, broad | Singlet |
| Aromatic (ortho to NO₂) | ~8.0-8.2 | Doublet |
| Aromatic (meta to NO₂) | ~6.8-7.0 | Doublet |
| Carbon (¹³C) | Predicted Chemical Shift (ppm) |
| Methyl (CH₃) | ~30-40 |
| Aromatic (C-NO₂) | ~145-150 |
| Aromatic (C-NH) | ~140-145 |
| Aromatic (ortho to NO₂) | ~125-130 |
| Aromatic (meta to NO₂) | ~110-115 |
Infrared (IR) Spectroscopy for Identification of Characteristic Vibrational Modes
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. msu.edu The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups.
The presence of the N-H group in the hydrazine moiety would give rise to a stretching vibration in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl group are expected in the 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹ regions, respectively. masterorganicchemistry.com
For the related compound 4-nitrophenylhydrazine, IR spectra are available and show these characteristic bands. nist.govnih.govchemicalbook.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Hydrazine) | Stretching | 3200-3400 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Methyl) | Stretching | 2850-2960 |
| C=C (Aromatic) | Stretching | 1450-1600 |
| NO₂ (Nitro) | Asymmetric Stretching | 1500-1550 |
| NO₂ (Nitro) | Symmetric Stretching | 1300-1360 |
UV-Visible (UV-Vis) Spectroscopy in Electronic Transition Analysis
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For this compound, the UV-Vis spectrum is expected to be dominated by the electronic transitions associated with the 4-nitrophenyl chromophore.
The presence of the nitro group, a strong electron-withdrawing group, in conjugation with the phenyl ring and the hydrazine moiety leads to characteristic absorption bands. Typically, nitrophenyl compounds exhibit strong absorption in the UV region. For instance, related nitrophenylhydrazones show maximum absorbance (λmax) in the UV region, often between 355-385 nm. researchgate.net
The electronic spectrum of this compound would likely show intense π → π* transitions associated with the aromatic system and the nitro group. Additionally, n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, may also be observed, although they are typically weaker. The exact position and intensity of the absorption bands can be influenced by the solvent polarity.
Studies on related compounds, such as (E)-1-(2,4-dinitrophenyl)-2-[(4-methylphenyl)methylidene]hydrazine, have utilized UV-Vis spectroscopy in conjunction with computational methods to analyze the electronic transitions. researchgate.net While specific UV-Vis data for this compound is not detailed in the provided search results, the general characteristics can be inferred from its structural similarity to other nitrophenyl compounds. iucr.org
Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular weight of this compound (C₇H₉N₃O₂) is 167.17 g/mol . nih.gov
In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at m/z 167. The fragmentation pattern would provide valuable structural information. Common fragmentation pathways for nitrophenyl compounds involve the loss of the nitro group (NO₂) or parts of it (e.g., NO, O). The hydrazine linkage can also cleave, leading to characteristic fragment ions.
For example, the mass spectrum of the parent compound, 4-nitrophenylhydrazine, is available and shows a molecular ion at m/z 153. nist.govnist.gov In a study of a related prodrug, 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)-2-[[1-(4-nitrophenyl)ethoxy]carbonyl]hydrazine, mass spectrometry was used to confirm the chemical equivalence of its two stable conformers by observing the expected molecular ion sodium adduct peak. nih.gov
The fragmentation of this compound would likely involve the loss of the methyl group (CH₃), the nitro group (NO₂), and cleavage of the N-N bond, leading to fragments corresponding to the 4-nitrophenyl cation and the methylhydrazine radical, or their respective charged species. Analysis of these fragment ions allows for the confirmation of the compound's structure.
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure.
While a specific crystal structure for this compound was not found in the provided search results, the crystal structures of several related nitrophenylhydrazine derivatives have been reported, providing valuable insights into the expected solid-state conformation. acs.orgmdpi.com For instance, the crystal structure of 1-(4-nitrophenyl)-2-(3-phenylallylidene)hydrazine reveals a nearly planar conformation, with the nitrobenzene (B124822) and benzene (B151609) rings making a small dihedral angle. The crystal packing is stabilized by intermolecular N—H⋯O hydrogen bonds. nih.gov Similarly, the crystal structure of a dihydrazine compound, (E)-1-(4-Nitrophenyl)-2-(4-{[(E)-2-(4-nitrophenyl)hydrazinylidene]methyl}benzylidene)hydrazine dihydrate, shows an essentially planar molecule with a three-dimensional network formed by O—H⋯O and N—H⋯O hydrogen bonding. nih.gov
Advanced Research Applications of 1 Methyl 2 4 Nitrophenyl Hydrazine and Its Derivatives
Applications in Analytical Chemistry as Derivatizing Reagents
Hydrazine (B178648) compounds, including 1-Methyl-2-(4-nitrophenyl)hydrazine, are valuable reagents in analytical chemistry, particularly for the detection and quantification of carbonyl compounds. chemimpex.com Their ability to react with aldehydes and ketones to form stable, colored, and often UV-active derivatives makes them highly suitable for various analytical techniques. sjpas.comrsc.orgsjpas.com
High-Performance Liquid Chromatography (HPLC) Derivatization for Aldehyde and Ketone Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture. The analysis of aldehydes and ketones by HPLC often requires a derivatization step to enhance their detection by UV or other detectors. Hydrazine derivatives are frequently employed for this purpose. rsc.orgsjpas.com
The reaction of this compound with aldehydes and ketones results in the formation of corresponding hydrazones. This process, known as derivatization, converts the non-UV absorbing carbonyl compounds into molecules that can be readily detected. For instance, a related compound, 1-Methyl-1-(2,4-dinitrophenyl)hydrazine (MDNPH), reacts with aldehydes in the presence of an acid catalyst to form hydrazones that can be separated and quantified using HPLC with dual-wavelength detection. nih.gov Similarly, 2-nitrophenylhydrazine (B1229437) (2-NPH) is widely used for the derivatization of aldehydes and ketones in various samples, allowing for their separation by HPLC and detection with a diode array detector (DAD). nih.gov The resulting UV spectra provide information about the functionality of the original compound, distinguishing between carboxylic acids and aldehydes/ketones. nih.gov
The use of these derivatizing agents allows for the sensitive and selective analysis of carbonyl compounds in complex matrices. The specific reaction conditions, such as pH and temperature, are optimized to ensure complete derivatization and accurate quantification. researchgate.net
Spectrophotometric Detection and Quantification of Carbonyl Compounds
Spectrophotometry is another analytical technique where hydrazine derivatives play a crucial role in the quantification of carbonyl compounds. sjpas.com The reaction between a hydrazine derivative and a carbonyl compound produces a colored product, and the intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the carbonyl compound. sjpas.comnih.gov
For example, 2,4-dinitrophenylhydrazine (B122626) (DNPH), a close analog, is extensively used in a spectrophotometric assay to determine the concentration of carbonyl groups in oxidized proteins. nih.gov The reaction of DNPH with carbonyls forms 2,4-dinitrophenylhydrazones, which have a characteristic absorbance maximum. sjpas.com A modification of this method involves adding sodium hydroxide (B78521) after DNPH, which shifts the absorbance wavelength and reduces interference, simplifying the quantification process. nih.gov
The choice of the specific hydrazine reagent and the reaction conditions can be tailored to the specific carbonyl compound being analyzed, ensuring optimal sensitivity and accuracy. researchgate.net
Contributions to Medicinal Chemistry Research and Drug Design Principles
Hydrazine and its derivatives, including those with a nitrophenyl group, are important structural motifs in medicinal chemistry. wikipedia.org They are found in a variety of pharmaceuticals and are used as precursors for the synthesis of heterocyclic compounds with diverse biological activities. wikipedia.orgnih.gov
Structure-Activity Relationship (SAR) Studies for Pharmacological Targets
Structure-Activity Relationship (SAR) studies are fundamental to drug discovery and involve systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity. rsc.org This knowledge is then used to design more potent and selective drugs. nih.govnih.gov
Derivatives of p-nitrophenyl hydrazone have been the subject of SAR studies to develop new therapeutic agents. For instance, researchers have designed and synthesized novel p-nitrophenyl hydrazones as potential multi-target inhibitors for enzymes involved in inflammation. chemrxiv.org By systematically altering different parts of the molecule, they can identify the key structural features responsible for the desired pharmacological effect. These studies often involve creating a library of related compounds and evaluating their activity against specific biological targets. rsc.org
The insights gained from SAR studies guide the optimization of lead compounds to improve their efficacy and reduce potential side effects.
Molecular Docking and Computational Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is a powerful tool in drug design for understanding how a potential drug molecule (ligand) interacts with its biological target (protein). chemrxiv.org
In the context of this compound derivatives, molecular docking studies have been used to investigate their binding modes with various enzymes. chemrxiv.org For example, novel p-nitrophenyl hydrazones were designed and their interactions with key amino acids in the active sites of enzymes like COX-2, 5-LOX, and H+/K+ ATPase were analyzed through molecular docking. chemrxiv.org These computational studies help to rationalize the observed biological activities and provide a basis for the rational design of more potent inhibitors.
Enzymes such as cyclooxygenase (COX), lipoxygenase (LOX), and H+/K+ ATPase are important targets for the treatment of various diseases, including inflammation and ulcers. chemrxiv.orgnih.gov The COX enzymes are involved in the synthesis of prostaglandins, which are mediators of inflammation and pain. nih.gov Lipoxygenases are a family of enzymes that play a role in inflammation and various other pathological conditions. nih.gov The H+/K+ ATPase, or proton pump, is responsible for acid secretion in the stomach.
Researchers have investigated p-nitrophenyl hydrazone derivatives as multi-target inhibitors of these enzymes. chemrxiv.org Molecular docking studies have revealed that these compounds can bind to the active sites of COX-2, 5-LOX, and H+/K+ ATPase, interacting with key amino acid residues that are crucial for their catalytic activity. chemrxiv.org This multi-target approach is a promising strategy for developing anti-inflammatory and anti-ulcer agents with potentially improved efficacy and reduced side effects compared to single-target drugs. chemrxiv.org
Characterization of Non-Covalent Interactions (Hydrogen Bonding, Pi-Pi Stacking) in Biological Systems
Non-covalent interactions, such as hydrogen bonding and pi-pi (π-π) stacking, are fundamental to the structure and function of biological macromolecules like proteins and nucleic acids. tamu.edumdpi.comnih.gov The unique electronic characteristics of the this compound scaffold, particularly the nitroarene component, make it an interesting subject for studying these interactions.
The nitro group is a strong electron-withdrawing group, which polarizes the aromatic ring and influences its ability to participate in π-π stacking. Computational and database analyses have shown that interactions between aromatic amino acid residues and nitroarenes are exceptionally strong. tamu.edu The specific positioning of the nitro group on the ring plays a significant role in determining the orientation and strength of these stacking interactions. tamu.edu In derivatives of 4-nitrophenylhydrazine (B89600), the entire molecule, excluding methyl groups, can form a conjugated π system, making all non-hydrogen atoms approximately coplanar and facilitating such interactions. nih.gov
Hydrogen bonding is another critical interaction observed in derivatives of this compound. Crystal structure analyses of various 4-nitrophenylhydrazine derivatives consistently reveal the presence of intermolecular hydrogen bonds. For instance, in 1-(4-nitrophenyl)-2-(3-phenylallylidene)hydrazine, molecules are linked by N—H⋯O hydrogen bonds, forming a distinct chain-like structure in the crystal lattice. nih.gov Similarly, the crystal packing of (E)-methyl 2-[(4-nitro-phenyl)-hydrazono]-propanoate involves both N—H⋯O hydrogen bonds and π-π interactions between the aromatic rings, with a measured centroid-centroid distance of 3.617 Å. nih.gov These weak interactions are crucial for stabilizing molecular conformations and mediating interactions within biological targets, such as enzyme binding sites or DNA. tamu.edumdpi.com
The interplay between these non-covalent forces dictates how these molecules are recognized and processed in biological systems. tamu.edursc.org The study of these interactions is vital for understanding drug binding mechanisms and designing molecules with specific biological activities. mdpi.com
Table 1: Examples of Non-Covalent Interactions in 4-Nitrophenylhydrazine Derivatives
| Compound | Interaction Type | Description | Source |
|---|---|---|---|
| 1-(4-Nitrophenyl)-2-(3-phenylallylidene)hydrazine | Hydrogen Bonding | Intermolecular N—H⋯O hydrogen bonds consolidate the crystal structure, forming a zigzag-like chain. | nih.gov |
| (E)-Methyl 2-[(4-nitro-phen-yl)-hydrazono]-propanoate | Hydrogen Bonding & π-π Stacking | The crystal packing involves an N-H⋯O hydrogen bond and a π-π interaction between aromatic rings (centroid-centroid distance: 3.617 Å). | nih.gov |
| Nitroarene-Protein Models | π-π Stacking | Computational studies show very strong stacking interactions between aromatic amino acids and nitroarenes, influenced by nitro group regiochemistry. | tamu.edu |
Exploration in the Design of Prodrug Systems Leveraging Specific Biochemical Environments
The 4-nitrophenyl group is a key feature in the design of prodrugs, particularly those intended for activation within the specific biochemical environments of solid tumors. nih.govnih.gov Tumors often contain regions of severe oxygen deficiency, or hypoxia, which can be exploited by prodrugs that undergo reductive activation. nih.govnih.gov
A notable example is the anticancer prodrug 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)-2-[[1-(4-nitrophenyl)ethoxy]carbonyl]hydrazine (KS119) . nih.govnih.gov This compound is designed to be stable in normal, oxygenated tissues but becomes selectively activated in hypoxic cancer cells. The activation mechanism involves the enzymatic reduction of the 4-nitro group. Enzymes such as NADPH:cytochrome P450 reductase can reduce the nitro group to a nitro radical anion. In the presence of oxygen, this radical is rapidly reoxidized back to the parent compound, protecting normal tissue. However, in low-oxygen environments, further reduction occurs, leading to the formation of amino or hydroxylamino functionalities. This triggers the fragmentation of the molecule, releasing a highly reactive and short-lived DNA alkylating agent, 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine (90CE) . nih.gov The short half-life of this "warhead" ensures that its cytotoxic effects are localized to the site of activation, minimizing damage to surrounding healthy tissue. nih.gov
The design of KS119 represents a sophisticated approach to overcoming drug resistance. Its activation by intracellular reductase enzymes allows it to bypass resistance mechanisms mediated by O6-alkylguanine-DNA alkyltransferase (AGT), a DNA repair protein that can otherwise render alkylating agents ineffective. nih.gov Studies have shown that KS119 is significantly more potent under hypoxic conditions and can overcome AGT-derived resistance in multiple cancer cell lines. nih.gov
Table 2: Prodrug Activation and Properties
| Prodrug | Activation Trigger | Mechanism | Active Moiety | Therapeutic Goal | Source |
|---|---|---|---|---|---|
| 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)-2-[[1-(4-nitrophenyl)ethoxy]carbonyl]hydrazine (KS119) | Hypoxia (Low Oxygen) | Enzymatic reduction of the 4-nitro group, leading to molecular fragmentation. | 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine (90CE) | Targeted cancer therapy; overcoming AGT-mediated resistance. | nih.govnih.gov |
Research on this compound as a Precursor for Novel Pharmacologically Active Scaffolds
Phenyl hydrazine and its derivatives, including this compound, are versatile precursors for synthesizing a wide range of heterocyclic compounds with significant pharmacological potential. scirp.orgnih.gov The hydrazine moiety readily undergoes condensation reactions with aldehydes, ketones, and other carbonyl compounds to form hydrazones, which can then be cyclized to create diverse molecular scaffolds. scirp.orgdiscoveryjournals.org
This synthetic flexibility has been exploited to create novel compounds with potential anticancer and insecticidal activities.
Anticancer Agents: Researchers have synthesized new benzylidene derivatives by reacting phenyl hydrazine with various aromatic aldehydes. scirp.org These compounds have been evaluated for their antiproliferative activity against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). scirp.org In another study, hydrazine hydrate (B1144303) was used in the synthesis of novel benzofuropyrazole and pyrazole (B372694) derivatives that exhibited inhibitory activity on tumor cell growth. nih.gov
Insecticides: Taking inspiration from the natural product galegine, a series of novel hydrocarbylidene nitrohydrazinecarboximidamides were designed and synthesized. nih.gov These compounds showed potent insecticidal activities against aphids, with some derivatives demonstrating efficacy equal to or even ten times greater than the commercial pesticide Imidacloprid. nih.gov
The reactivity of the hydrazine group allows for the modular construction of complex molecules, making it a valuable starting point in medicinal chemistry for the discovery of new therapeutic agents. scirp.orgnih.gov
Table 3: Pharmacological Scaffolds Derived from Hydrazine Precursors
| Precursor | Resulting Scaffold | Targeted Activity | Example Finding | Source |
|---|---|---|---|---|
| Phenyl Hydrazine | Benzylidene Hydrazines | Anticancer | Synthesized derivatives showed antiproliferative activity against HepG2 and MCF-7 cancer cell lines. | scirp.org |
| Hydrazine Hydrate | Benzofuropyrazoles / Pyrazoles | Anticancer | Novel derivatives demonstrated tumor cell growth inhibitory activity. | nih.gov |
| Nitrohydrazine moiety | Hydrocarbylidene Nitrohydrazinecarboximidamides | Insecticidal | Compound IIe-05 showed 10 times the activity of Imidacloprid against Aphis gossypii. | nih.gov |
Role in Materials Science and Emerging Technologies
Beyond pharmacology, derivatives of this compound are being investigated for their utility in materials science, contributing to the development of organic electronics, photovoltaic devices, and liquid crystals.
Development of Components for Organic Electronics
Substituted pyrazolines, which can be synthesized from hydrazine precursors, are known for their fluorescent properties and high quantum yields. mdpi.com These characteristics make them suitable for applications in organic electronics. Specifically, 2-pyrazoline (B94618) derivatives have been identified as effective hole-transporting materials and have shown good performance in blue photoluminescence and electroluminescence. mdpi.com These properties are essential for the fabrication of Organic Light-Emitting Diodes (OLEDs) and other electronic devices. The synthesis often involves the reaction of a chalcone (B49325) with hydrazine hydrate, demonstrating the foundational role of the hydrazine scaffold in creating these electronically active materials. mdpi.com
Investigations in Photovoltaic Materials
The search for efficient and cost-effective materials for solar energy conversion has led to research into hydrazine derivatives for use in dye-sensitized solar cells (DSSCs). A recent study explored a series of new hydrazine-based compounds designed with a donor-π-spacer-acceptor (D-π-A) architecture, which is a common strategy for optimizing organic dyes in photovoltaic applications. In this work, compounds were synthesized by condensing 2,4-dinitrophenylhydrazine with various aldehydes. Theoretical and experimental results confirmed that these materials have potential as organic dyes for solar cells, with analyses of their HOMO-LUMO energy gaps and absorption spectra providing a basis for optimizing their performance.
Research into Liquid Crystalline Properties
Certain nitrophenyl hydrazine derivatives have been shown to exhibit liquid crystalline properties. researchgate.net Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and they are the technological basis for modern displays (LCDs). Research has demonstrated that some hydrazine-amide azo derivatives, when heated and observed under a polarized optical microscope, display liquid crystal behaviors, specifically nematic phases at elevated temperatures (e.g., 70-80°C). researchgate.net This indicates that the molecular structure of these nitrophenyl hydrazine derivatives allows for the self-assembly into the ordered, yet fluid, structures characteristic of liquid crystals, opening possibilities for their use in new display technologies or smart materials. researchgate.net
Table 4: Applications of Hydrazine Derivatives in Materials Science
| Application Area | Derivative Class | Relevant Property | Finding / Potential Use | Source |
|---|---|---|---|---|
| Organic Electronics | Pyrazolines | Fluorescence, Electroluminescence, Hole-transport | Used as hole-transporting materials in devices like OLEDs. | mdpi.com |
| Photovoltaics | Dinitrophenylhydrazine Derivatives | Light absorption (D-π-A structure) | Potential as organic dyes in dye-sensitized solar cells (DSSCs). | |
| Liquid Crystals | Nitrophenyl Hydrazine-amide Azo Derivatives | Mesophase formation | Exhibit nematic liquid crystal phases at elevated temperatures. | researchgate.net |
Fabrication of Chemosensors for Specific Analytes
The structural backbone of nitrophenylhydrazine (B1144169) derivatives is highly conducive to the design of chemosensors, particularly for the detection of anions and other reactive species. The underlying mechanism often involves a change in color or fluorescence upon interaction with the analyte, a process known as colorimetric or fluorometric sensing.
Hydrazones derived from 2,4-dinitrophenyl hydrazine, a compound closely related to this compound, serve as effective chemosensors for anions such as fluoride (B91410) (F⁻) and cyanide (CN⁻). nih.gov The sensing mechanism is based on the deprotonation of the N-H group in the hydrazone by the target anion. This deprotonation event alters the electronic structure of the molecule, leading to a distinct and observable color change. nih.gov For instance, a series of sensors (SM-1, SM-2, and SM-3) synthesized from indole (B1671886) carboxaldehydes and 2,4-dinitrophenyl hydrazine demonstrated this principle. Sensor SM-3, in particular, showed high selectivity for fluoride ions, with the solution's color shifting from mustard to purple upon detection. nih.gov
The fabrication process involves a single-step synthesis of the hydrazone sensor molecule. nih.gov The performance of these sensors can be quantified by their detection limits and binding constants. For example, sensor SM-3 exhibited a low detection limit of 8.69 × 10⁻⁸ M for fluoride ions and a binding constant of 7.7 × 10⁵. nih.gov This high sensitivity allows for practical applications, including the development of test strips for real-sample analysis. nih.gov
Beyond anion sensing, other hydrazine derivatives are used for detecting different analytes. 1-Methyl-1-(2,4-dinitrophenyl)hydrazine, a structural isomer of the subject compound, reacts with aldehydes and ketones to form corresponding hydrazones, which can then be detected using High-Performance Liquid Chromatography (HPLC). nih.gov This forms the basis of a quantitative analytical method for these carbonyl compounds. nih.gov Spectrophotometric methods have also been developed using reagents like 5-Nitro-2-furaldehyde for the determination of hydrazine and its methyl derivatives in water samples. researchgate.net
The following table summarizes the performance of various chemosensors based on hydrazine derivatives for specific analytes.
| Sensor/Reagent | Analyte(s) | Detection Method | Detection Limit | Key Finding |
| Indole-based 2,4-dinitrophenyl hydrazone (SM-3) | Fluoride (F⁻) ions | Colorimetric ("Naked Eye") | 8.69 × 10⁻⁸ M | High selectivity and sensitivity for F⁻, causing a color change from mustard to purple. nih.gov |
| 1-Methyl-1-(2,4-dinitrophenyl)hydrazine (MDNPH) | Aldehydes and Ketones | HPLC | Not specified | Forms hydrazones that can be separated and quantified by HPLC. nih.gov |
| 5-Nitro-2-furaldehyde | Hydrazine, Methylhydrazine, 1,1-dimethylhydrazine | Spectrophotometry | 1.5 - 5 µg/L | Forms colored derivatives with different absorption bands, allowing for simultaneous determination. researchgate.net |
| ZnFe₂O₄/RGO Nanocomposite | Hydrazine | Electrochemical (DPV) | 0.01 µM | Modified screen-printed electrode shows high sensitivity and a wide linear range for hydrazine detection. mdpi.com |
Research into Corrosion Inhibition Mechanisms and Surface Chemistry
Hydrazine derivatives containing nitrophenyl groups have been investigated as effective corrosion inhibitors for metals, particularly steel in acidic environments. nih.gov Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process. nih.govnih.gov This research area combines surface chemistry studies with electrochemical techniques to elucidate the inhibition mechanism.
Organic inhibitors function by retarding anodic and/or cathodic reactions involved in corrosion. nih.gov The adsorption process, which displaces water molecules from the metal surface, is central to their function. nih.gov This adsorption occurs through specific functional groups and electronic features of the inhibitor molecule, such as heteroatoms (like nitrogen), aromatic rings, and π-electrons, which interact with the metal surface. nih.gov
Studies on symmetrical hydrazine derivatives, such as (1E,2E)-bis(1-(4-nitrophenyl)ethylidene)hydrazine, have shown significant inhibition efficiency for C38 steel in 1M HCl. nih.gov These compounds are classified as mixed-type inhibitors, meaning they affect both the anodic metal dissolution and cathodic hydrogen evolution reactions, though they often show a predominant effect on the cathodic process. nih.gov
Studies on Adsorption Characteristics of Hydrazine Derivatives on Metal Surfaces
The foundation of corrosion inhibition by hydrazine derivatives is their adsorption onto the metal surface. The mode and strength of this adsorption are dictated by the molecular structure of the inhibitor and the nature of the metal surface, including its crystal face and the presence of defects. slideplayer.comucl.ac.uk
Theoretical studies using Density Functional Theory (DFT) have provided deep insights into the adsorption of hydrazine (N₂H₄), the parent molecule, on various metal surfaces like copper (Cu) and nickel (Ni). ucl.ac.ukuu.nl These studies reveal that hydrazine typically adsorbs by bridging surface metal atoms through its two nitrogen atoms. ucl.ac.uk The interaction involves the lone-pair electrons on the nitrogen atoms forming bonds with the metal. uu.nl This is characterized by a strong hybridization between the N p-orbitals and the metal d-states. uu.nl
The conformation of the adsorbed hydrazine molecule is crucial. While hydrazine exists in a gauche conformation in the gas phase, upon adsorption, it often twists towards an anti or eclipsed conformation to facilitate bonding with both nitrogen atoms. slideplayer.comucl.ac.ukcardiff.ac.uk The stability of the adsorption depends on the metal and its surface structure. For instance, hydrazine adsorbs most strongly on the least stable, more open surfaces, such as Ni(110) and stepped Cu surfaces. uu.nlacs.org Surface defects like adatoms and vacancies create low-coordinated sites that enhance the binding strength of the hydrazine molecule. ucl.ac.ukuu.nl
The following table presents data from DFT calculations on the adsorption energy of hydrazine on different metal surfaces, illustrating the influence of surface structure.
| Metal Surface | Adsorption Configuration | Adsorption Energy (eV) | Key Observation |
| Ni(111) | trans-atop (via one N-Ni bond) | -1.18 | Weakest adsorption among the perfect Ni surfaces. uu.nl |
| Ni(100) | gauche-bridge | -1.27 | Stronger adsorption than on Ni(111). uu.nl |
| Ni(110) | gauche-bridge | -1.43 | Strongest adsorption on perfect Ni surfaces due to lower surface stability. uu.nl |
| Cu(111) | Bridging across a step edge | -1.05 | Defects like steps significantly enhance adsorption energy. cardiff.ac.ukacs.org |
| Cu(110) | Bridging between step edge and terrace | -1.23 | The stepped (110) surface shows the strongest adsorption energy for hydrazine on Cu. ucl.ac.ukacs.org |
Electrochemical and Spectroscopic Investigations of Protective Film Formation
Electrochemical techniques are vital for evaluating the performance of corrosion inhibitors and understanding the formation of protective films. The two primary methods used are Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS). nih.gov
PDP measurements provide information on the kinetics of the anodic and cathodic reactions. By comparing the polarization curves of the metal in the corrosive medium with and without the inhibitor, one can determine the corrosion current density (i_corr), which is a direct measure of the corrosion rate. A significant decrease in i_corr in the presence of the inhibitor indicates effective corrosion protection. The PDP curves also reveal whether an inhibitor is anodic, cathodic, or mixed-type. For nitrophenyl-containing hydrazine derivatives, the results typically point to a mixed-type inhibition with a stronger influence on the cathodic reaction. nih.gov
EIS is used to study the properties of the inhibitor film at the metal-solution interface. This technique involves applying a small amplitude AC signal over a range of frequencies and measuring the impedance response. The data is often modeled using equivalent electrical circuits to extract parameters like charge transfer resistance (R_ct) and double-layer capacitance (C_dl). A significant increase in the R_ct value upon addition of the inhibitor signifies the formation of a protective surface film that hinders charge transfer, thereby inhibiting corrosion. For derivatives like (1E,2E)-bis(1-(3-nitrophenyl)ethylidene)hydrazine (SSBM), EIS results have shown inhibition efficiencies exceeding 93% for C38 steel. nih.gov
Spectroscopic methods, combined with electrochemical studies, can provide further details. For example, X-ray Photoelectron Spectroscopy (XPS) has been used to study hydrazine adsorbed on metal surfaces, confirming that the molecule's N-N bond is retained upon adsorption and that bonding occurs through the nitrogen atoms. slideplayer.com These investigations collectively confirm the formation of a stable, adsorbed inhibitor film that acts as a barrier to the corrosive environment.
Future Research Directions and Perspectives for 1 Methyl 2 4 Nitrophenyl Hydrazine
Exploration of Novel and Greener Synthetic Pathways and Catalytic Systems
The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research on 1-Methyl-2-(4-nitrophenyl)hydrazine should prioritize the shift from conventional methods, which may rely on harsh conditions or hazardous reagents, to more sustainable alternatives.
Key research avenues include:
Metal-Free Reduction Processes: Traditional synthesis of related aromatic amines often involves transition metal-catalyzed reductions of nitroarenes. researchgate.net Future work could focus on developing metal-free reduction pathways using organic hydrogen donors or non-toxic catalysts. researchgate.net For instance, systems employing hydrazine (B178648) hydrate (B1144303) as a reductant in the presence of an organic promoter could be explored. researchgate.net
Aqueous-Phase Synthesis: Performing reactions in water is a key goal of green chemistry. Research into water-based, catalyst-assisted multicomponent reactions, similar to those used for synthesizing bioactive pyrazoles from hydrazine hydrate, could lead to efficient and environmentally friendly production routes. nih.gov
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, improved safety, and easier scalability compared to batch processes. Developing a flow-based synthesis for this compound could significantly enhance production efficiency and safety, particularly given that some hydrazine derivatives can be unstable. nih.gov
Biocatalysis: The use of enzymes to catalyze specific reactions offers high selectivity under mild conditions. Investigating reductases or other enzyme classes for the selective reduction or modification of a precursor could provide a highly sustainable synthetic route.
Table 1: Comparison of Synthetic Methodologies for Hydrazine Derivatives
| Feature | Traditional Methods | Proposed Greener Methods |
|---|---|---|
| Catalyst | Often relies on transition metals (e.g., Pd, Pt, Ni) researchgate.net | Metal-free systems, organic catalysts, biocatalysts researchgate.net |
| Solvent | Often uses volatile organic compounds (VOCs) | Water, ionic liquids, or solvent-free conditions researchgate.netnih.gov |
| Process Type | Typically batch processing | Continuous flow chemistry, one-pot multicomponent reactions nih.gov |
| Efficiency | May require multiple steps, leading to lower atom economy | Higher efficiency through domino reactions and reduced workup researchgate.net |
| Safety | Potential hazards with flammable solvents and energetic reagents nih.gov | Improved intrinsic safety through milder conditions and flow reactors |
Advanced Spectroscopic and Computational Approaches for Deeper Structural and Mechanistic Insight
A profound understanding of the molecular structure, electronic properties, and reactivity of this compound is critical for its rational application. Future research should leverage a synergistic combination of advanced spectroscopic techniques and high-level computational modeling.
Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to model the ground state geometry, vibrational frequencies, and electronic properties of the molecule. researchgate.net Such studies can predict the molecule's dipole moment, polar surface area, and electrophilicity index, providing insight into its intermolecular interactions and reactivity. researchgate.net Comparing these theoretical calculations with experimental data from techniques like FT-IR and FT-Raman spectroscopy can validate the computational models and lead to a more accurate assignment of spectral features. researchgate.netias.ac.in
High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (Q-TOF) mass spectrometry can be used for precise mass determination and structural elucidation of this compound and its reaction products. slu.se Studying its fragmentation patterns in detail can help in understanding its stability and can be crucial for developing analytical methods based on this moiety. slu.senih.gov
X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information on the molecule's three-dimensional conformation, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding and π–π stacking. researchgate.net This structural data is invaluable for understanding its solid-state properties and for designing host-guest systems or crystalline materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D-NMR techniques (COSY, HSQC, HMBC) can confirm the molecular structure and provide detailed information about the chemical environment of each atom, which is essential for quality control and for studying its interactions with other molecules in solution.
Table 2: Advanced Characterization Techniques and Potential Insights
| Technique | Information Gained for this compound |
|---|---|
| Density Functional Theory (DFT) | Optimized molecular geometry, electronic structure, vibrational frequencies, reactivity indices. researchgate.net |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass, elemental composition, fragmentation pathways. slu.senih.gov |
| X-ray Crystallography | Definitive 3D structure, bond parameters, intermolecular packing forces. researchgate.net |
| FT-IR and FT-Raman Spectroscopy | Experimental vibrational modes for comparison with theoretical calculations. researchgate.netias.ac.in |
| 2D-NMR Spectroscopy | Unambiguous confirmation of connectivity and spatial relationships of atoms. |
Development of Highly Selective Reagents and Ligands Based on the Nitrophenylhydrazine (B1144169) Moiety
The inherent reactivity of the hydrazine group, modulated by the electronic effects of the nitro substituent, makes this compound a promising candidate for development into specialized chemical tools.
Derivatization Reagents for Analytical Chemistry: Phenylhydrazine (B124118) reagents are well-established for the derivatization of carbonyl- and carboxyl-containing metabolites to enhance their detection by mass spectrometry. slu.senih.gov Research should focus on evaluating this compound as a novel derivatization agent. The presence of the methyl group, compared to the commonly used 3-nitrophenylhydrazine (B1228671) (3-NPH), could alter its reactivity, selectivity, or the chromatographic behavior of the resulting derivatives, potentially enabling the detection of new classes of metabolites or improving sensitivity for specific analytes like carboxylic acids. nih.govnih.gov
Chelating Ligands for Metal Complexes: The hydrazine moiety and the nitro group's oxygen atoms can act as donor sites for metal coordination. Future studies could explore the synthesis of transition metal complexes with this compound as a ligand. These new complexes could be investigated for catalytic activity, magnetic properties, or applications in materials science.
Probes for Chemical Sensing: The chromophoric nitrophenyl group suggests that the molecule's absorption or fluorescence properties might change upon reaction or binding with a specific analyte. This could be exploited to develop new colorimetric or fluorescent sensors for detecting target molecules.
Interdisciplinary Research Integrating this compound in Functional Materials and Bioactive Agent Design
The true potential of this compound can be realized through interdisciplinary collaborations that integrate its unique chemical features into functional systems.
Synthesis of Bioactive Heterocycles: The nitrophenylhydrazine framework is a key building block for synthesizing various heterocyclic compounds with demonstrated biological activity. nih.gov Multicomponent reactions involving this compound, aldehydes, and active methylene (B1212753) compounds could yield novel libraries of substituted pyrazoles or other heterocycles. nih.gov These new compounds could then be screened for potential antibacterial, antifungal, or anticancer activities, with in silico molecular docking studies used to predict their binding affinity to biological targets. nih.gov For example, derivatives containing a 4-nitrophenyl group have shown excellent binding energy in docking studies against enzymes like dihydrofolate reductase (DHFR). nih.gov
Development of Nonlinear Optical (NLO) Materials: Molecules possessing both an electron-donating group (the methyl-hydrazine moiety) and a strong electron-withdrawing group (the nitro group) connected by a π-conjugated system are classic candidates for NLO materials. Future research could investigate the NLO properties of this compound and its derivatives for potential applications in optoelectronics and photonics.
Functional Polymers and Dyes: The compound could be incorporated as a monomer into polymer chains or used as a functional dye. The nitro group could be chemically modified to allow for polymerization, leading to materials with tailored electronic or recognition properties. Its use as a dye could be explored in applications ranging from textiles to solar cells, where its specific absorption spectrum might be advantageous.
Table 3: Interdisciplinary Applications and Research Goals
| Field of Research | Potential Application | Key Research Goal |
|---|---|---|
| Medicinal Chemistry | Precursor for bioactive heterocycles (e.g., pyrazoles) nih.gov | Synthesize and screen novel compounds for antimicrobial or anticancer activity. nih.gov |
| Materials Science | Nonlinear Optical (NLO) materials | Measure and optimize the hyperpolarizability for optoelectronic applications. |
| Analytical Chemistry | Derivatization agent for LC-MS slu.senih.gov | Improve detection sensitivity and coverage for specific analyte classes like carboxylic acids. nih.gov |
| Polymer Chemistry | Functional monomer or dye | Create polymers with specific electronic properties or develop new chromophores. |
Q & A
Basic: What are the standard synthesis protocols and characterization techniques for 1-Methyl-2-(4-nitrophenyl)hydrazine derivatives?
Answer:
Synthesis typically involves condensation reactions between hydrazine precursors and nitro-substituted aromatic aldehydes or ketones. For example, bromination of 1-ethylidene-2-(4-nitrophenyl)hydrazine followed by treatment with acetylacetone in the presence of sodium ethoxide yields pyrazole-containing derivatives . Characterization employs spectroscopic methods (NMR, IR) and X-ray crystallography. Single-crystal X-ray diffraction (e.g., triclinic system with parameters a = 7.7549 Å, b = 9.3245 Å, c = 15.3374 Å) confirms molecular geometry and hydrogen bonding patterns .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
The compound is a friction-sensitive explosive in dry form and must be stored wet (≥30% water by mass). Use explosion-proof equipment, avoid static discharge, and wear protective gear. Toxicity includes skin/eye irritation and potential DNA damage due to nitro group reduction . Ventilation and spill containment (using non-reactive absorbents) are essential. Safety data align with OSHA and EPA guidelines .
Advanced: How does hypoxia-selective activation of this compound derivatives enhance their anticancer efficacy?
Answer:
Derivatives like KS119 act as prodrugs, releasing cytotoxic 90CE under hypoxic conditions. Reductive cleavage of the 4-nitrophenyl group generates DNA-alkylating agents (e.g., 1,2-bis(methylsulfonyl)hydrazine), which overcome O⁶-alkylguanine-DNA alkyltransferase-mediated resistance . Methodological validation involves in vitro hypoxia chambers (1% O₂) and LC-MS/MS to monitor metabolite formation .
Advanced: How can computational chemistry optimize hydrazine catalysts for carbonyl-olefin metathesis?
Answer:
Density functional theory (DFT) studies reveal that bicyclic hydrazines (e.g., [2.2.2]-bicyclic) lower activation barriers (ΔG‡ ≈ 15–20 kcal/mol) for cycloreversion steps compared to [2.2.1] systems. Computational workflows include geometry optimization at the B3LYP/6-31G(d) level and transition-state analysis using intrinsic reaction coordinate (IRC) methods. Experimental validation via substrate scope studies (e.g., norbornene derivatives) confirms enhanced catalytic efficiency .
Advanced: How can contradictions in oxidative stability and decomposition pathways of hydrazines be resolved?
Answer:
Discrepancies arise from varying experimental conditions (temperature, catalysts). For example, thermogravimetric analysis (TGA) shows anhydrous hydrazine decomposes explosively at >100°C, while catalytic decomposition (e.g., Ni-based catalysts) produces H₂ gas at lower temperatures . Methodological reconciliation involves controlled kinetic studies (Arrhenius plots) and in situ FTIR to track intermediate species (e.g., NH₃, N₂H₂) .
Advanced: What molecular interactions drive the DNA-damaging effects of methylhydrazine derivatives?
Answer:
Autoxidation of methylhydrazines generates H₂O₂ and hydroxyl radicals (•OH), which cleave DNA via Fenton-like reactions. Mechanistic validation uses electron paramagnetic resonance (EPR) with spin traps (e.g., DMPO) and plasmid nicking assays. Catalase inhibition and cysteamine protection studies confirm radical-mediated degradation .
Basic: How are hydrazine derivatives used in analytical chemistry applications?
Answer:
4-Nitrophenylhydrazine forms colored hydrazones with carbonyl groups (ketones/aldehydes), enabling UV-Vis quantification (λmax ≈ 400–450 nm). Derivatization protocols specify pH 2–3 and reflux conditions to maximize Schiff base formation. HPLC with diode-array detection (DAD) validates specificity .
Advanced: What crystallographic challenges arise in resolving hydrazine derivative structures?
Answer:
Disorder in nitro or methyl groups complicates refinement. SHELXL-2018 employs restraints (e.g., DFIX, SIMU) and Hirshfeld surface analysis to address partial occupancy. High-resolution data (θ > 25°) and twin detection (e.g., Hooft parameter) improve accuracy in triclinic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
